N-[(Z)-1-(1,3-dioxoisoindol-2-yl)propan-2-ylideneamino]-3,5-dinitrobenzamide
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Overview
Description
N-[(Z)-1-(1,3-dioxoisoindol-2-yl)propan-2-ylideneamino]-3,5-dinitrobenzamide is a complex organic compound characterized by its unique structure, which includes an isoindoline-1,3-dione moiety and a dinitrobenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-1-(1,3-dioxoisoindol-2-yl)propan-2-ylideneamino]-3,5-dinitrobenzamide typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . The reaction conditions often require the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may involve heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-1-(1,3-dioxoisoindol-2-yl)propan-2-ylideneamino]-3,5-dinitrobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The nitro groups in the benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like NaBH4. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro groups can lead to the formation of corresponding amines.
Scientific Research Applications
N-[(Z)-1-(1,3-dioxoisoindol-2-yl)propan-2-ylideneamino]-3,5-dinitrobenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in biochemical studies.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[(Z)-1-(1,3-dioxoisoindol-2-yl)propan-2-ylideneamino]-3,5-dinitrobenzamide involves its interaction with specific molecular targets. The compound’s isoindoline-1,3-dione moiety can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The dinitrobenzamide group may also contribute to its biological activity by undergoing redox reactions within cells .
Comparison with Similar Compounds
Similar Compounds
Lenalidomide: Contains an isoindoline-1,3-dione moiety and is used as an immunomodulatory drug.
Pomalidomide: Another isoindoline-1,3-dione derivative with antitumor properties.
Uniqueness
N-[(Z)-1-(1,3-dioxoisoindol-2-yl)propan-2-ylideneamino]-3,5-dinitrobenzamide is unique due to its combination of an isoindoline-1,3-dione moiety with a dinitrobenzamide group, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for further research and development.
Properties
IUPAC Name |
N-[(Z)-1-(1,3-dioxoisoindol-2-yl)propan-2-ylideneamino]-3,5-dinitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5O7/c1-10(9-21-17(25)14-4-2-3-5-15(14)18(21)26)19-20-16(24)11-6-12(22(27)28)8-13(7-11)23(29)30/h2-8H,9H2,1H3,(H,20,24)/b19-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTBBLIRFYRDZJR-GRSHGNNSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])CN2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])/CN2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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